molecular formula C7H6BrClO B101544 5-Bromo-2-chloroanisole CAS No. 16817-43-9

5-Bromo-2-chloroanisole

Cat. No. B101544
CAS RN: 16817-43-9
M. Wt: 221.48 g/mol
InChI Key: UAMVKOTWSHJOSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloroanisole is C7H6BrClO . This indicates that the molecule is composed of seven carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom .


Physical And Chemical Properties Analysis

5-Bromo-2-chloroanisole has a refractive index of 1.587, a boiling point of 240-245 °C, a melting point of 27-28 °C, and a density of 1.631 g/mL at 25 °C . It also has a molar refractivity of 45.5 cm^3, a polar surface area of 9 Å^2, and a molar volume of 141.6 cm^3 .

Safety And Hazards

When handling 5-Bromo-2-chloroanisole, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also advised to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place . Incompatible materials include strong oxidizing agents .

properties

IUPAC Name

4-bromo-1-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVKOTWSHJOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377761
Record name 5-Bromo-2-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloroanisole

CAS RN

16817-43-9
Record name 5-Bromo-2-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Pastor-Belda, AJ Fernández-García… - … of Chromatography A, 2017 - Elsevier
… Quantification was performed by the internal standard method, using 5-bromo-2-chloroanisole. The intraday and interday precisions were lower than 6%. Limits of detection were 0.12 …
Number of citations: 31 www.sciencedirect.com
RW Draper, D Hou, R Iyer, GM Lee… - … Process Research & …, 1998 - ACS Publications
… A more efficient route to 2 (Scheme 2) 9 began by arylation of 1-tetralone (11) with the Grignard reagent 10 derived from 5-bromo-2-chloroanisole followed by dehydration of the …
Number of citations: 46 pubs.acs.org
JI Cacho, J Nicolás, P Viñas, N Campillo… - … of Chromatography A, 2016 - Elsevier
… Having checked that all samples were free of 5-bromo-2-chloroanisole, its use as IS in order to … Consequently, a matrix-matched calibration using 5-bromo-2-chloroanisole as IS is …
Number of citations: 5 www.sciencedirect.com
JI Cacho, N Campillo, P Viñas, M Hernández-Córdoba - Talanta, 2016 - Elsevier
… of each of the four types of wood-aged alcoholic beverages studied (red wine, white wine, beer and diluted whisky samples) using the optimized method and 5-Bromo-2-chloroanisole (…
Number of citations: 19 www.sciencedirect.com
AMK Pennell, JB Aggen, S Sen, W Chen, Y Xu… - Bioorganic & medicinal …, 2013 - Elsevier
… Palladium-catalyzed coupling between 5-bromo-2-chloroanisole (57) and Boc-protected piperazine gave compound 58, which was treated with concentrated aqueous hydrochloric acid …
Number of citations: 15 www.sciencedirect.com
S Tasler, J Mies, M Lang - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… The following halogenated arenes were commercially available: 1bromo-4-chloro-2-nitrobenzene (Table 1, entries 1 and 2), 5bromo-2-chloroanisole (Table 1, entry 4), 4-bromo-2-chloro…
Number of citations: 89 onlinelibrary.wiley.com
WS Saari, J Williams, SF Britcher… - Journal of Medicinal …, 1967 - ACS Publications
A series of-alkyl aromatic amino acids has been prepared containing various substituents in the phenyl nucleus. The resultsof testing these compounds and related amino acids in the …
Number of citations: 23 pubs.acs.org
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… To a solution of 5-bromo-2-chloroanisole (10 g, 45.1 mmol) in DMF (100 mL) was added CuCN (8 g, 90.2 mmol), and the mixture was heated to 110 C for 24 h. The reaction mixture was …
Number of citations: 262 pubs.acs.org
T Siu, J Brubaker, P Fuller, L Torres… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of a potent selective low dose Janus kinase 1 (JAK1) inhibitor suitable for clinical evaluation is described. As part of an overall goal to minimize dose, we pursued a …
Number of citations: 15 pubs.acs.org
DS Millan, ME Bunnage, JL Burrows… - Journal of medicinal …, 2011 - ACS Publications
… First, 5-bromo-2-chloroanisole was metalated with n-butyllithium followed by reaction with di-tert-butyl diazodicarboxylate to afford the corresponding diazo compound, which was …
Number of citations: 101 pubs.acs.org

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